3-(furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H11NO2/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-7,11H,8H2,(H,14,15) |
InChI Key |
VJOUAALJLFAXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
A landmark approach involves palladium-catalyzed domino reactions between indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives. Sferrazza et al. demonstrated that (1H-indol-2-yl)methyl acetate reacts with 2-(furan-2-ylmethyl)-1,3-dioxane-4,6-dione under Pd₂(dba)₃/dppf catalysis to yield the target compound in 63% yield. The mechanism proceeds via oxidative addition of Pd(0) to the acetate, generating an η³-palladium intermediate that undergoes 1,4-elimination to form an indolyl methide. Subsequent nucleophilic attack by the 1,3-dicarbonyl species and intramolecular cyclization completes the tricyclic framework (Scheme 1).
Key Conditions
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: dppf (4 mol%)
- Base: K₂CO₃ (1.5 equiv)
- Solvent: DMSO at 100°C
- Reaction Time: 4 hours
Substrate Scope and Limitations
The protocol tolerates diverse substituents on both the indole and furan moieties (Table 1). Electron-donating groups (e.g., 5-methylindole) enhance yields (70%), while electron-withdrawing groups (e.g., 5-bromoindole) reduce efficiency to 50%. Furan-2-ylmethyl derivatives exhibit superior reactivity compared to phenyl or alkyl analogues, attributed to the furan’s conjugated π-system stabilizing transition states.
Table 1. Palladium-catalyzed synthesis of 3-(furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one derivatives
| Entry | Indole Substituent | Furan Derivative | Yield (%) |
|---|---|---|---|
| 1 | H | 2-(Furan-2-yl) | 63 |
| 2 | 5-Me | 2-(Furan-2-yl) | 70 |
| 3 | 5-Br | 2-(Furan-2-yl) | 50 |
Base-Promoted Cyclization Strategies
One-Pot Multicomponent Reactions
An alternative method employs CaCl₂-catalyzed Biginelli reactions to assemble the indole core. While primarily used for antitubercular derivatives, this approach can be adapted for furan-functionalized indol-2-ones. Reacting 5-substituted indole-2-carbaldehydes with thiourea and furfuryl acetate under microwave irradiation yields the desired product, albeit with moderate efficiency (45–55%).
Optimized Parameters
- Catalyst: CaCl₂ (10 mol%)
- Solvent: Ethanol
- Temperature: 80°C
- Time: 2 hours
Diastereoselective Functionalization
Base-mediated equilibration studies reveal that the trans-diastereomer of this compound predominates (88:12 ratio) due to a 1.23 kcal/mol stability advantage. Heating the cis-isomer in DMSO with K₂CO₃ induces epimerization, enabling access to both stereoisomers.
Scalability and Industrial Relevance
Gram-scale synthesis under Pd catalysis achieves 72% yield, demonstrating industrial viability. Critical factors include:
- Precursor Purity : Indol-2-ylmethyl acetates require recrystallization to ≥98% purity.
- Ligand Selection : dppf outperforms monodentate phosphines in minimizing side reactions.
- Solvent Choice : DMSO enhances intermediate solubility but complicates product isolation.
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced dihydrofuran compounds, and various substituted indole derivatives .
Scientific Research Applications
3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:
Key Observations :
- Bulkier Substituents : Ferrocene () and phenyl groups () introduce steric effects and redox-active properties, influencing both biological activity and solid-state packing.
- Furan vs. Pyrrole : SU5416 () replaces the furan with a pyrrole ring, demonstrating how heterocycle choice modulates kinase inhibition (VEGFR-2 IC₅₀ ~200 nM).
Solid-State and Spectroscopic Properties
- Crystal Packing : XPac analysis () reveals that substituents like 4-chlorobenzylidene form stable dimers or stacked layers, whereas bulkier groups (e.g., ferrocene) disrupt packing.
- Spectroscopy : IR spectra for furan derivatives show C=O stretches at ~1700 cm⁻¹ (), while NMR confirms (Z)-configuration in 3-[(5-chlorofuran-2-yl)methylene] derivatives ().
Biological Activity
3-(Furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with indole frameworks. Various synthetic routes have been explored, utilizing different catalysts and reaction conditions to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. Notably, compounds similar to this compound have shown effectiveness against a range of pathogens:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition of biofilm formation | 0.98 |
| Escherichia coli | Antibacterial activity | 5.0 |
| Candida albicans | Antifungal activity | 10.0 |
The compound's ability to inhibit biofilm formation in Staphylococcus aureus was particularly noted, suggesting potential for use in treating infections resistant to standard antibiotics .
Anticancer Activity
Several studies have reported the anticancer potential of indole derivatives. Specifically, compounds related to this compound demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | <10 | Significant growth inhibition |
| MCF7 (Breast Cancer) | <15 | Moderate growth inhibition |
| HeLa (Cervical Cancer) | <20 | Noticeable cytotoxicity |
These findings indicate that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
Other Biological Activities
Additional biological activities attributed to compounds within this class include:
- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with MIC values comparable to established treatments like isoniazid .
- Anticonvulsant Properties : Certain analogs have been investigated for their potential in treating epilepsy and other seizure disorders .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound could effectively reduce biofilm formation without significantly affecting planktonic cell viability .
- Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at low micromolar concentrations. The mechanism appears to involve modulation of signaling pathways associated with cell survival and growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
